1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole
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Overview
Description
1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the ethyl group: The ethyl group can be introduced via alkylation using an appropriate alkyl halide in the presence of a base.
Attachment of the fluoro-nitrophenoxy group: This step involves the nucleophilic substitution reaction of a fluoro-nitrophenol derivative with a suitable leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoro-nitrophenoxy group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The presence of the fluoro-nitrophenoxy group can enhance its binding affinity and specificity towards certain targets, while the pyrazole ring can contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazole: Lacks the fluoro-nitrophenoxy group, resulting in different chemical and biological properties.
4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole: Lacks the ethyl group, which may affect its reactivity and applications.
1-ethyl-4-[(2-chloro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole:
Uniqueness
1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methyl-1H-pyrazole is unique due to the presence of the fluoro-nitrophenoxy group, which imparts distinct chemical properties such as increased electronegativity and potential for specific interactions with biological targets. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-[(2-fluoro-4-nitrophenoxy)methyl]-3-methylpyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O3/c1-3-16-7-10(9(2)15-16)8-20-13-5-4-11(17(18)19)6-12(13)14/h4-7H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZCQTWVONBEZOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)COC2=C(C=C(C=C2)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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